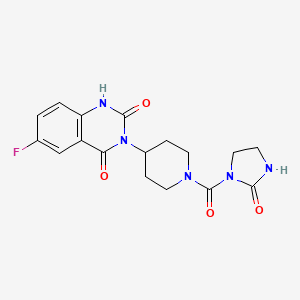
6-fluoro-3-(1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-fluoro-3-(1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a fluorinated quinazoline derivative. Quinazoline derivatives are known for their broad spectrum of biological activities, including antibacterial properties. The presence of a fluorine atom can significantly influence the biological activity of these compounds due to its electronegativity and size, which can lead to enhanced binding affinity to biological targets .
Synthesis Analysis
The synthesis of related fluorinated quinazoline derivatives typically involves multiple steps, including the formation of the quinazoline ring, introduction of the fluorine atom, and subsequent functionalization at various positions on the ring. For example, the synthesis of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione involves regiospecific displacement and intramolecular cyclization reactions . Similarly, the synthesis of 3-amino-1H-quinazoline-2,4-diones starts with fluorobenzoic acid and involves the generation of a dianion of urea for ring closure .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of two nitrogen atoms in a fused ring. The introduction of substituents such as piperidine or piperazinyl groups can influence the electronic distribution and steric hindrance, which in turn affects the compound's binding to biological targets. The electronic structure and photophysical properties of related compounds have been studied using UV/Vis absorption and fluorescence spectroscopies, supported by DFT calculations .
Chemical Reactions Analysis
Fluorinated quinazolines can undergo various chemical reactions, including substitutions, cyclizations, and interactions with nucleophiles. For instance, the photochemistry of ciprofloxacin, a related fluoroquinolone, involves substitution of the 6-fluoro group and degradation of the piperazine moiety under certain conditions . The reactivity of the fluorine atom plays a crucial role in these transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinazolines are influenced by their molecular structure. The presence of amino groups and the fluorine atom can affect the acid-base properties, solubility, and photophysical behavior. For example, the photophysical and acid-base properties of benzimidazo[1,2-a]quinoline derivatives have been investigated, revealing their potential as pH probes in sensing applications . The immobilization of these compounds in polymer matrices can also alter their apparent pKa values and fluorescence response .
Applications De Recherche Scientifique
Antimicrobial Applications
Research has demonstrated the potential of 6-fluoro-3-(1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione derivatives in antimicrobial applications. A study by Desai, Vaghani, and Shihora (2013) synthesized novel fluorine-containing 5-arylidene derivatives bearing different pharmacophores like quinazolinone along with 4-thiazolidinone, showing remarkable in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria as well as fungi, thereby highlighting their potential as antimicrobial agents (Desai, Vaghani, & Shihora, 2013). This suggests a broad spectrum of activity that could be beneficial in developing new antimicrobial drugs.
Anticancer Applications
The compound and its derivatives have also been studied for their potential anticancer applications. Kumar and Sharma (2022) synthesized N-substituted indole derivatives, including structures related to this compound, exhibiting significant anticancer activity against MCF-7 human breast cancer cell lines. This study indicates that modifications of the quinazoline dione structure could lead to effective anticancer agents with specific activity against cancer cell lines (Kumar & Sharma, 2022).
Green Chemistry Applications
In the realm of green chemistry, Patil et al. (2009) reported a protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst, showcasing an environmentally friendly approach to synthesizing this class of compounds. This method underscores the compound's role in facilitating sustainable chemical processes (Patil et al., 2009).
Propriétés
IUPAC Name |
6-fluoro-3-[1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O4/c18-10-1-2-13-12(9-10)14(24)23(16(26)20-13)11-3-6-21(7-4-11)17(27)22-8-5-19-15(22)25/h1-2,9,11H,3-8H2,(H,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVSYMUPSXUBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

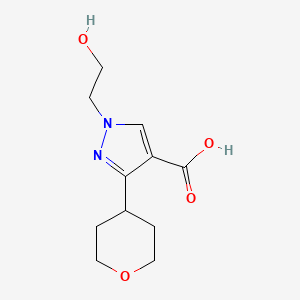
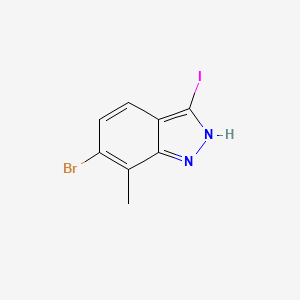
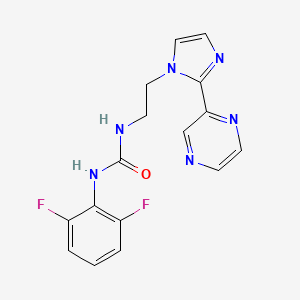
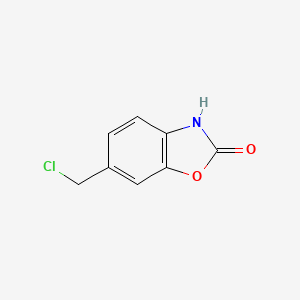
![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)
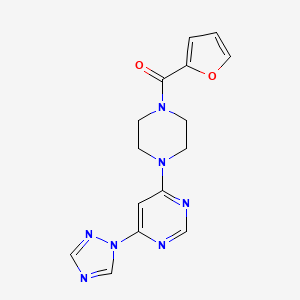

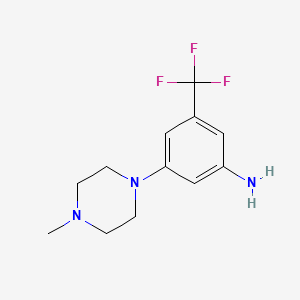
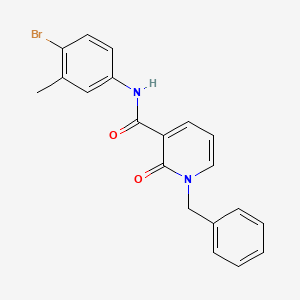
![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)
![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)
![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)